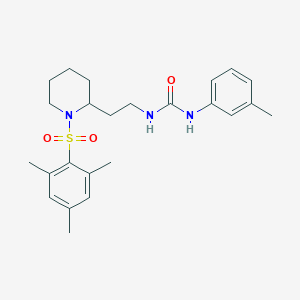
1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex molecular structure, which includes a piperidine ring, a mesitylsulfonyl group, and a m-tolylurea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea typically involves multiple steps, starting with the formation of the piperidine ring. The mesitylsulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the m-tolylurea moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea stands out due to its unique structure and potential applications. Similar compounds include:
1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea
1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(o-tolyl)urea
These compounds share similar structural features but differ in the position of the tollyl group, leading to variations in their biological activity and applications.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-17-8-7-9-21(16-17)26-24(28)25-12-11-22-10-5-6-13-27(22)31(29,30)23-19(3)14-18(2)15-20(23)4/h7-9,14-16,22H,5-6,10-13H2,1-4H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBIUTYHBVZLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2-Chloroacetyl)morpholin-3-yl]cyclohexan-1-one](/img/structure/B2786580.png)
![3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2786581.png)


![(3S)-3-(1,3-dioxaindan-5-yl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B2786584.png)
![1-ethyl-N-(5-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2786589.png)

![1-(3,4-dichlorophenyl)-4-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]piperazine](/img/structure/B2786591.png)
![N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide](/img/structure/B2786592.png)

